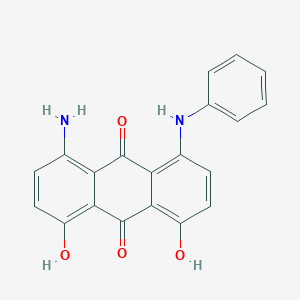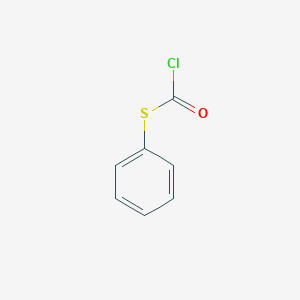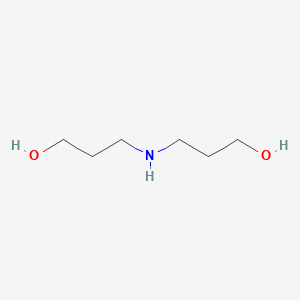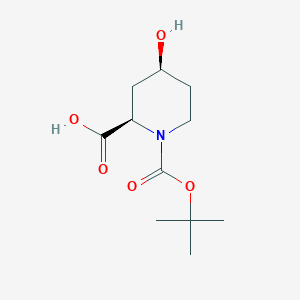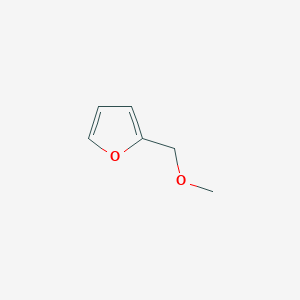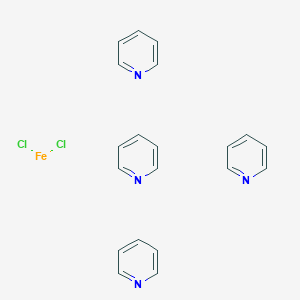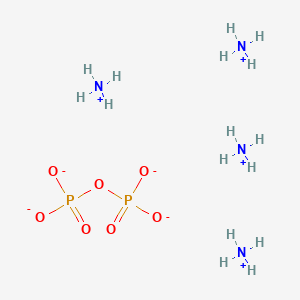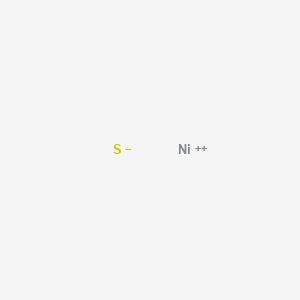
Nickel(II) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) sulfide is an inorganic compound that belongs to the family of nickel sulfides, which are known for their unique properties and applications. Nickel sulfide compounds are typically characterized by their metallic luster and high thermal and chemical stability. This compound is particularly notable for its use in various industrial and scientific applications due to its distinct structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: Nickel(II) sulfide can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. One common method involves the reaction of nickel sulfate with a sulfur source such as thioacetamide under hydrothermal conditions. The reaction typically takes place at elevated temperatures and pressures, resulting in the formation of nickel sulfide nanostructures .
Industrial Production Methods: In industrial settings, nickel sulfide is often produced through the roasting of nickel ores, such as pentlandite, in the presence of sulfur. This process involves heating the ore in a controlled environment to facilitate the reaction between nickel and sulfur, forming nickel sulfide. The resulting product is then purified through various techniques to obtain high-purity nickel sulfide .
化学反応の分析
Types of Reactions: Nickel(II) sulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Nickel sulfide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO2) when heated in the presence of oxygen. The reaction is typically carried out at high temperatures. [ \text{Ni}_7\text{S}_6 + 10.5 \text{O}_2 \rightarrow 7 \text{NiO} + 6 \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced using hydrogen gas to form metallic nickel and hydrogen sulfide. [ \text{Ni}_7\text{S}_6 + 7 \text{H}_2 \rightarrow 7 \text{Ni} + 6 \text{H}_2\text{S} ]
Substitution: Nickel sulfide can undergo substitution reactions with various reagents to form different nickel compounds.
Major Products Formed: The major products formed from these reactions include nickel oxide, metallic nickel, sulfur dioxide, and hydrogen sulfide .
科学的研究の応用
Nickel(II) sulfide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Nickel sulfide is used as a catalyst in various chemical reactions, including hydrogenation and desulfurization processes. Its unique electronic properties make it an effective catalyst for these reactions .
Biology and Medicine: In the field of medicine, nickel sulfide is being explored for its potential use in drug delivery systems and as a component in biosensors. Its biocompatibility and ability to interact with biological molecules make it a promising material for medical applications .
Industry: Nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties. It is also employed in the manufacturing of electronic devices and as a material for energy storage applications .
作用機序
The mechanism by which nickel sulfide (Ni7S6) exerts its effects is primarily related to its electronic structure and surface properties. Nickel sulfide can facilitate electron transfer reactions, making it an effective catalyst for various chemical processes. The presence of active sites on the surface of nickel sulfide allows it to interact with reactant molecules, promoting the formation of desired products .
Molecular Targets and Pathways: Nickel sulfide interacts with molecular targets such as hydrogen and oxygen molecules, facilitating their conversion into different chemical species. The pathways involved in these reactions include electron transfer and adsorption-desorption processes .
類似化合物との比較
Nickel Monosulfide (NiS): Known for its use in catalysis and as a precursor for other nickel compounds.
Nickel Disulfide (NiS2): Used in battery materials and as a catalyst in various chemical reactions.
Uniqueness of Ni7S6: Nickel(II) sulfide is unique due to its specific stoichiometry and structural properties, which confer distinct electronic and catalytic characteristics. Its ability to form nanostructures with high surface area and active sites makes it particularly effective in applications such as energy storage and catalysis .
特性
CAS番号 |
12503-53-6 |
|---|---|
分子式 |
NiS |
分子量 |
90.76 g/mol |
IUPAC名 |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
InChIキー |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
正規SMILES |
[S-2].[Ni+2] |
| 12503-53-6 27911-69-9 |
|
関連するCAS |
16812-54-7 (Parent) |
同義語 |
Heptanickel hexasulpide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





